Hepta-1,4-diyn-3-ol: A Technical Overview of a Sparsely Characterized Diyne Alcohol
Hepta-1,4-diyn-3-ol: A Technical Overview of a Sparsely Characterized Diyne Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepta-1,4-diyn-3-ol is a secondary alcohol containing two carbon-carbon triple bonds, presenting a unique structural motif for potential applications in organic synthesis and medicinal chemistry. Despite its simple structure, publicly available experimental data on this specific compound is notably scarce. This technical guide consolidates the available computed physicochemical properties, proposes a representative synthetic approach based on established methodologies for analogous compounds, and provides a visualization of its chemical structure. The absence of comprehensive experimental characterization highlights an opportunity for further research into the synthesis, properties, and potential applications of this and related diyn-3-ol scaffolds.
Chemical Structure and Properties
Hepta-1,4-diyn-3-ol is a seven-carbon chain containing a hydroxyl group at the third carbon and two alkyne functionalities at the first and fourth positions. Its chemical formula is C₇H₈O.[1]
Visualization of Chemical Structure
The structure of Hepta-1,4-diyn-3-ol can be represented as follows:
Physicochemical Properties
Due to a lack of available experimental data, the following table summarizes the computed physicochemical properties of Hepta-1,4-diyn-3-ol from the PubChem database. These values are theoretical and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₇H₈O | PubChem[1] |
| Molecular Weight | 108.14 g/mol | PubChem[1] |
| XLogP3-AA | 0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 108.057514874 | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Heavy Atom Count | 8 | PubChem[1] |
| Complexity | 159 | PubChem[1] |
Proposed Synthetic Pathway
While a specific, peer-reviewed synthesis for Hepta-1,4-diyn-3-ol has not been identified in the current literature, a general and robust method for the preparation of propargyl alcohols involves the nucleophilic addition of a terminal alkyne to an aldehyde.[2][3][4] Based on this, a plausible synthetic route for Hepta-1,4-diyn-3-ol is the reaction of 1-butyne with glyoxal or a protected equivalent, followed by reaction with acetylene. A more direct and likely approach would be the reaction of the appropriate alkynyl organometallic reagent with an aldehyde.
A representative protocol for the synthesis of a propargyl alcohol, which could be adapted for Hepta-1,4-diyn-3-ol, is outlined below. This is a generalized procedure and would require optimization for this specific substrate.
General Experimental Protocol for the Synthesis of Propargyl Alcohols
Reaction: Addition of a terminal alkyne to an aldehyde.[2][3]
Materials:
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Terminal alkyne (e.g., 1-pentyne)
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Aldehyde (e.g., propionaldehyde)
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Zinc triflate (Zn(OTf)₂)
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A tertiary amine base (e.g., triethylamine, Et₃N)
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A chiral ligand (e.g., (+)-N-methylephedrine for asymmetric synthesis)
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Anhydrous solvent (e.g., toluene)
Procedure:
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To a solution of the aldehyde and the terminal alkyne in anhydrous toluene at room temperature is added zinc triflate, followed by triethylamine and the chiral ligand.
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The reaction mixture is stirred at room temperature for a period of 2 to 20 hours, with reaction progress monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
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The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
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The crude product is then purified by column chromatography on silica gel to yield the desired propargyl alcohol.
Logical Workflow for the Proposed Synthesis:
Spectroscopic Characterization
No experimental spectroscopic data (e.g., NMR, IR) for Hepta-1,4-diyn-3-ol is currently available in the public domain. The characterization of novel diynes and poly-ynes typically involves a suite of analytical techniques to confirm the structure and purity.[5][6] For the future characterization of Hepta-1,4-diyn-3-ol, the following spectroscopic signatures would be expected:
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¹H NMR: Resonances corresponding to the acetylenic protons, the proton on the carbon bearing the hydroxyl group, and the protons of the ethyl group.
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¹³C NMR: Signals for the two acetylenic carbons of each alkyne, the carbon bearing the hydroxyl group, and the carbons of the ethyl group.
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IR Spectroscopy: A characteristic broad absorption band for the O-H stretch of the alcohol, and sharp, weak to medium absorption bands for the C≡C triple bond stretches and the ≡C-H stretch.
Conclusion and Future Outlook
Hepta-1,4-diyn-3-ol represents a structurally interesting yet under-characterized molecule. While its fundamental properties can be estimated through computational methods, a significant gap in experimental data exists. The synthetic accessibility through established methods for propargyl alcohol formation suggests that this compound could be readily prepared and studied. Future research should focus on the synthesis, purification, and comprehensive spectroscopic and physicochemical characterization of Hepta-1,4-diyn-3-ol. Such studies would not only fill a void in the chemical literature but also enable the exploration of its potential utility in fields such as materials science, as a synthon for more complex molecules, and in the development of novel bioactive compounds.
References
- 1. Hepta-1,4-diyn-3-ol | C7H8O | CID 23464986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 4. Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. squ.elsevierpure.com [squ.elsevierpure.com]
- 6. Synthesis, characterisation and optical spectroscopy of diynes and poly-ynes containing derivatised fluorenes in the backbone - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
